molecular formula C7H10O4 B14655798 2-Propan-2-ylbut-2-enedioic acid CAS No. 44976-69-4

2-Propan-2-ylbut-2-enedioic acid

Cat. No.: B14655798
CAS No.: 44976-69-4
M. Wt: 158.15 g/mol
InChI Key: NJMGRJLQRLFQQX-UHFFFAOYSA-N
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Description

2-Propan-2-ylbut-2-enedioic acid, also known as 2-isopropylfumaric acid, is an organic compound with the molecular formula C₇H₁₀O₄. It is a derivative of fumaric acid, where one of the hydrogen atoms is replaced by an isopropyl group. This compound is known for its applications in various chemical reactions and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Propan-2-ylbut-2-enedioic acid can be synthesized through several methods. One common approach involves the alkylation of fumaric acid with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The product is usually purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

2-Propan-2-ylbut-2-enedioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols .

Scientific Research Applications

2-Propan-2-ylbut-2-enedioic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Propan-2-ylbut-2-enedioic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an inhibitor or activator of certain enzymes, influencing metabolic processes. The exact pathways and targets can vary depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Propan-2-ylbut-2-enedioic acid is unique due to the presence of the isopropyl group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications where other similar compounds may not be suitable .

Properties

CAS No.

44976-69-4

Molecular Formula

C7H10O4

Molecular Weight

158.15 g/mol

IUPAC Name

2-propan-2-ylbut-2-enedioic acid

InChI

InChI=1S/C7H10O4/c1-4(2)5(7(10)11)3-6(8)9/h3-4H,1-2H3,(H,8,9)(H,10,11)

InChI Key

NJMGRJLQRLFQQX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=CC(=O)O)C(=O)O

Origin of Product

United States

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